molecular formula C11H12O3S B14512110 Ethyl (2H-1,3-benzoxathiol-2-yl)acetate CAS No. 62675-20-1

Ethyl (2H-1,3-benzoxathiol-2-yl)acetate

Cat. No.: B14512110
CAS No.: 62675-20-1
M. Wt: 224.28 g/mol
InChI Key: FFYQHIPHBPWZIY-UHFFFAOYSA-N
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Description

Ethyl (2H-1,3-benzoxathiol-2-yl)acetate is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound is closely related to a class of benzoxathiolone derivatives that have demonstrated potent biological activity in scientific studies. Recent research has highlighted that such derivatives are promising inhibitors of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B . The inhibition of these enzymes is a key therapeutic strategy for addressing neuropsychiatric and neurodegenerative disorders, including Parkinson's and Alzheimer's diseases . The compound's mechanism of action involves providing neuroprotection by reducing the oxidative stress in neural environments caused by MAO enzyme activity . Beyond neuroscience, this research chemical also shows potential in microbiology, as certain benzoxathiolone analogues have exhibited in vitro antibacterial activity against pathogens like Staphylococcus aureus . The structure-activity relationships (SAR) suggest that modifications on the core benzoxathiolone structure can fine-tune selectivity towards MAO-A or MAO-B, making it a versatile lead compound for further optimization and investigation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62675-20-1

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxathiol-2-yl)acetate

InChI

InChI=1S/C11H12O3S/c1-2-13-10(12)7-11-14-8-5-3-4-6-9(8)15-11/h3-6,11H,2,7H2,1H3

InChI Key

FFYQHIPHBPWZIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1OC2=CC=CC=C2S1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl 2h 1,3 Benzoxathiol 2 Yl Acetate and Its Analogues

Reactions Involving the 2H-1,3-Benzoxathiol Ring System

The 2H-1,3-benzoxathiol ring is a unique heterocyclic structure containing both oxygen and sulfur atoms fused to a benzene (B151609) ring. This arrangement imparts a distinct reactivity profile to the molecule, making it susceptible to a variety of transformations.

Ring-Opening and Rearrangement Reactions

The 1,3-benzoxathiol-2-one (B14798029) ring system, a close analogue, is known to undergo ring-opening reactions. researchgate.net For instance, the thioaurone ring system can be formed through a series of reactions that include the opening of the oxathiolone ring. researchgate.net This suggests that the 2H-1,3-benzoxathiol ring in ethyl (2H-1,3-benzoxathiol-2-yl)acetate could also be susceptible to cleavage under specific conditions, potentially leading to the formation of phenolic or thiophenolic intermediates. Such reactions are often initiated by nucleophiles or electrophiles that attack the heteroatoms or the carbon atom situated between them.

Studies on related benzoxazine (B1645224) structures, which also contain a heterocyclic ring fused to a benzene ring, have shown that ring-opening polymerization can be initiated thermally or with catalysts. rsc.orgresearchgate.netmdpi.com While not a direct analogue, this reactivity highlights the potential for the oxathiol (B26401) ring to open under energetic conditions. Furthermore, Brønsted acids have been shown to promote the ring-opening and annulation of 2H-azirines with thioamides, indicating that acidic conditions could facilitate the cleavage of heterocyclic rings. rsc.org

Aromatic Substitution Reactions on the Fused Benzene Ring

The benzene ring fused to the oxathiole moiety can undergo electrophilic aromatic substitution reactions. The directing influence of the heterocyclic portion of the molecule will dictate the position of substitution on the aromatic ring. The oxygen and sulfur atoms, with their lone pairs of electrons, can donate electron density to the benzene ring, thereby activating it towards electrophilic attack.

In general, electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene ring with an electrophile. youtube.com The stability of the aromatic ring means that substitution reactions are favored over addition reactions. msu.edu When multiple substituents are present on a benzene ring, their combined electronic effects determine the position of further substitution. msu.edu The specific directing effects of the 2H-1,3-benzoxathiol-2-yl)acetate group would need to be experimentally determined, but it is plausible that it would direct incoming electrophiles to the ortho and para positions relative to the heteroatoms.

Reactivity of the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate side chain provides additional reaction sites, primarily at the ester functional group and the alpha-carbon.

Ester Hydrolysis and Transesterification Reactions

The ester group in this compound can be hydrolyzed under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and ethanol (B145695). libretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces a carboxylate salt and ethanol. libretexts.orglibretexts.org

Transesterification is another important reaction of esters, where the alkoxy group is exchanged with another alcohol. scielo.brresearchgate.net This reaction is often catalyzed by acids or bases and is used to synthesize different esters from a common precursor. scielo.brbiofueljournal.com For example, the transesterification of ethyl acetate with glycerol (B35011) can be catalyzed by sulfuric acid or other acidic catalysts. scielo.brresearchgate.net

Reaction Conditions Products
Acidic HydrolysisExcess water, strong acid catalyst, heat(2H-1,3-Benzoxathiol-2-yl)acetic acid and Ethanol
Basic Hydrolysis (Saponification)Aqueous base (e.g., NaOH), heatSodium (2H-1,3-benzoxathiol-2-yl)acetate and Ethanol
TransesterificationAlcohol, acid or base catalystNew ester and Ethanol

Reactions at the Alpha-Carbon of the Acetate Group (e.g., Alkylation, Condensation)

The carbon atom alpha to the carbonyl group of the ester is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. libretexts.orglibretexts.org This is a common strategy for elaborating the carbon skeleton of organic molecules. libretexts.org The success of the alkylation reaction depends on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.org

Condensation Reactions: Ester enolates can also undergo condensation reactions. The Claisen condensation, for example, involves the reaction of two ester molecules to form a β-keto ester. libretexts.org Other condensation reactions, such as the Knoevenagel condensation, involve the reaction of an active methylene (B1212753) compound (like the alpha-carbon of our ester) with an aldehyde or ketone. researchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecules.

Reaction Reagents Product Type
AlkylationBase (e.g., LDA), Alkyl halide (R-X)α-Alkyl-substituted ester
Claisen CondensationBase (e.g., NaOEt)β-Keto ester
Knoevenagel CondensationAldehyde/Ketone, Base (e.g., DABCO)α,β-Unsaturated ester

Interactions with Reactive Chemical Species

The interaction of this compound with reactive chemical species is of interest, particularly in the context of its potential antioxidant activity and stability under various chemical environments. The benzoxathiole ring system is known to be a pharmacophore with a range of biological activities, including antioxidant properties. researchgate.net

Although direct studies on the radical scavenging mechanisms of this compound are not extensively documented, the general class of benzoxathiole and benzothiazole (B30560) derivatives has been investigated for antioxidant properties. researchgate.net The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to a radical species, thereby neutralizing it.

The potential for radical scavenging in molecules containing a benzoxathiole or a similar heterocyclic system can be influenced by the presence of electron-donating groups on the aromatic ring. For instance, hydroxyl-substituted benzoxathiol-2-ones have been noted for their antioxidant activities. researchgate.net In the case of this compound, the heteroatoms (oxygen and sulfur) in the five-membered ring possess lone pairs of electrons that could potentially participate in stabilizing radical intermediates through resonance.

The general mechanism for radical scavenging by a phenolic or heterocyclic antioxidant (ArOH) can proceed via hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).

Hydrogen Atom Transfer (HAT): ArOH + R• → ArO• + RH

Single Electron Transfer-Proton Transfer (SET-PT): ArOH + R• → ArOH•+ + R- followed by ArOH•+ → ArO• + H+

The preferred mechanism can be influenced by the structure of the antioxidant, the nature of the radical, and the polarity of the solvent. For many phenolic and related heterocyclic antioxidants, the HAT mechanism is predominant in non-polar solvents, while the SET-PT mechanism can become more significant in polar solvents.

While no specific experimental data for this compound is available, the following table summarizes the observed antioxidant activities of some related benzothiazole derivatives, which share a similar heterocyclic core.

Table 1: Antioxidant Activity of Selected Benzothiazole Derivatives

Compound/Method DPPH Assay (% Inhibition) ABTS Assay (% Inhibition) Reference
2-Aryl Benzothiazole Derivative 1 Significant radical scavenging potential Better activity than DPPH assay researchgate.net

This table is for illustrative purposes to show the antioxidant potential within the broader class of related heterocyclic compounds, as direct data for this compound is not available.

The acid-base properties of this compound are primarily associated with the potential for protonation of the heteroatoms and the hydrolysis of the ester group under acidic or basic conditions.

The oxygen and sulfur atoms in the benzoxathiole ring are potential sites for protonation in the presence of a strong acid. The basicity of these heteroatoms is relatively low due to the delocalization of their lone pairs into the aromatic system and the electron-withdrawing effect of the adjacent carbonyl group in the ester function.

Under acidic conditions, the ester group of this compound can undergo hydrolysis to yield (2H-1,3-benzoxathiol-2-yl)acetic acid and ethanol. This reaction is typically reversible.

In the presence of a base, the ester can be saponified, leading to the formation of the corresponding carboxylate salt and ethanol. This reaction is generally irreversible.

Furthermore, the methylene group (CH2) adjacent to the ester carbonyl and the benzoxathiole ring could potentially be deprotonated by a strong base, forming a carbanion. This carbanion could then participate in various nucleophilic reactions. The acidity of these protons would be enhanced by the electron-withdrawing nature of both the ester and the heterocyclic ring.

While specific pKa values for this compound are not readily found in the literature, the reactivity of related compounds suggests that the ester is susceptible to hydrolysis under both acidic and basic conditions. For instance, the synthesis of related benzothiazole derivatives often involves reactions where the ester group is either introduced or modified under conditions that are sensitive to pH.

Salt formation would typically involve the generation of a carboxylate salt upon basic hydrolysis of the ester. Direct protonation of the benzoxathiole ring to form a stable salt would likely require a very strong acid.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Spectroscopic and Structural Analysis of this compound and Related Compounds Hindered by Lack of Available Data

A comprehensive spectroscopic and structural analysis of the chemical compound this compound, as outlined in the requested article structure, cannot be completed at this time due to a significant lack of publicly available scientific data. Extensive searches for experimental and calculated spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), have yielded no specific results for this particular compound.

The intended article was structured to provide a detailed examination of this compound, focusing on its spectroscopic characterization. This would have included an in-depth analysis of its ¹H and ¹³C NMR chemical shifts, the use of two-dimensional NMR techniques for assigning connectivity, identification of functional groups through IR spectroscopy, and determination of its molecular weight and fragmentation patterns via Electrospray Ionization Mass Spectrometry (ESI-MS).

While general principles of these spectroscopic techniques are well-established and data for related compounds are available, the strict focus on "this compound" prevents the inclusion of such information. The absence of specific data for the target molecule makes it impossible to generate the scientifically accurate and detailed content required for each specified section and subsection of the proposed article.

Further research and publication of the synthesis and characterization of this compound in peer-reviewed scientific literature are necessary before a thorough and accurate article on its spectroscopic properties can be written.

Theoretical and Computational Studies on 2h 1,3 Benzoxathiol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior. For complex systems like benzoxathiol derivatives, these calculations offer a window into their electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. It is particularly effect scirp.orgive for determining the most stable three-dimensional arrangement of atoms, known as the lowest energy conformation. This process, called geometry optimization or energy minimization, involves calculating the forces on each atom and adjusting their positions until a stable structure with minimal energy is found.

For Ethyl (2H-1,3-benzox researchgate.netathiol-2-yl)acetate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict its equilibrium geometry. These calculations would researchgate.netmdpi.comyield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoxathiol ring system and the orientation of the ethyl acetate (B1210297) substituent can be precisely determined. The results of such an an nih.govalysis are typically compared with experimental data from X-ray crystallography, where available, to validate the computational model.

ParameterDescriptionTypical Computational Method
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-S, C-O, C=O).DFT (e.g., B3LYP/6-31G+(d,p))
Bond Angles The angle formed between three connected atoms (e.g., O-C-S in the heterocyclic ring).DFT (e.g., B3LYP/6-31G+(d,p))
Dihedral Angles The angle between two intersecting planes, which defines the rotation around a single bond and determines the overall molecular shape.DFT (e.g., B3LYP/6-31G+(d,p))
Conformational Energy The relative energy of different spatial arrangements (conformers) of the molecule to identify the most stable form.DFT (e.g., B3LYP/6-31G+(d,p))

This interactive table outlines the key geometric parameters determined through DFT-based conformational analysis and energy minimization.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The highest occupied mole youtube.comcular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are key to understanding a molecule's reactivity, as the HOMO is the site of electron donation (nucleophilicity) and the LUMO is the site of electron acceptance (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

Aromaticity is a propert scirp.orgresearchgate.nety of cyclic, planar molecules with a ring of continuously overlapping p-orbitals containing a specific number of π-electrons (Hückel's rule: 4n+2). This electron delocalizat libretexts.orgion results in enhanced stability. For the benzoxathiol ring libretexts.org, computational methods would be used to assess these criteria. Geometry optimization can confirm the planarity of the ring system. Analysis of the molecular nih.gov orbitals would reveal the extent of p-orbital overlap and π-electron delocalization across both the benzene (B151609) and the oxathiol (B26401) rings. While the fused benzene r youtube.coming is aromatic, studies on related 1,3-benzoxathiol-2-one (B14798029) systems suggest that conjugation may not fully extend into the heterocyclic portion, an aspect that MO analysis can clarify.

Reaction Mechanih.govnism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions. By calculating the potent ucsb.eduial energy surface, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing the energies of all relevant species, including intermediates and, most importantly, transition states. The transition state repr smu.eduesents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy and, therefore, the reaction rate.

For reactions involving ucsb.eduEthyl (2H-1,3-benzoxathiol-2-yl)acetate, such as nucleophilic substitution or cyclization, DFT calculations can be used to model different possible mechanisms. By comparing the calculat rsc.orged activation barriers for each proposed pathway, the most likely mechanism can be identified. These models provide a st rsc.orgep-by-step view of bond-breaking and bond-forming processes, offering detailed mechanistic insights that are often difficult to obtain experimentally.

Solvent Effectsmu.edus and Solvation Models in Chemical Transformations

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these solvent effects to provide realistic predictions. Explicit solvation models, which involve simulating individual solvent molecules, are computationally intensive. A more common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM).

In the PCM approach, the researchgate.net solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method effectively m researchgate.netodels the electrostatic interactions between the solute and the bulk solvent. For transformations of this compound, incorporating a solvation model like PCM into DFT calculations would provide more accurate energies for reactants, products, and transition states, leading to a better understanding of how the reaction proceeds in a specific solvent.

Structure-Reacresearchgate.netacs.orgtivity Relationship Prediction

A primary goal of computational chemistry is to predict how a molecule's structure influences its reactivity. By calculating a set of quantum chemical descriptors, a quantitative structure-reactivity relationship can be established. These descriptors, derived from the electronic structure, provide insight into the molecule's behavior in chemical reactions.

Global reactivity descri researchgate.netelsevierpure.comptors are calculated from frontier orbital energies (HOMO and LUMO) and provide a general measure of a molecule's reactivity. Local reactivity descript scirp.orgors, such as Molecular Electrostatic Potential (MEP) maps and Fukui functions, indicate the specific sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. For Ethyl (2H-1,3-benzoxa scirp.orgresearchgate.netthiol-2-yl)acetate, an MEP map would highlight electron-rich areas (e.g., around the oxygen atoms) as sites for electrophilic attack and electron-poor areas as sites for nucleophilic attack, thereby predicting its reactive behavior.

DescriptorFormulaInterpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the ability of a molecule to accept electrons.
Global Softness (S) S = 1 / (2η)The inverse of hardness, indicating higher reactivity.

Applications in Advanced Organic Synthesis and Materials Chemistry

Ethyl (2H-1,3-Benzoxathiol-2-yl)acetate as a Versatile Synthon in Complex Molecule Synthesis

In the field of organic chemistry, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a synthesis. The structure of this compound makes it an ideal candidate for such a role, offering multiple reactive sites for building intricate molecular designs.

The utility of this compound as a precursor stems from the chemical reactivity of its constituent parts. The ethyl acetate (B1210297) group can undergo a variety of common organic transformations, serving as a handle to introduce new functional groups or to link the molecule to other scaffolds. The aromatic benzoxathiol ring itself can also be modified, typically through electrophilic substitution, to add further complexity.

Key transformations of the ethyl acetate side chain that enable the construction of larger molecules include:

Hydrolysis: Conversion of the ester to a carboxylic acid, which can then be used in amide bond formation or other acid-catalyzed reactions.

Aminolysis: Direct reaction with amines to form amides, linking the benzoxathiol core to peptides, polymers, or other molecular fragments.

Hydrazinolysis: Reaction with hydrazine (B178648) to form the corresponding acetohydrazide. ekb.eg This derivative is a particularly important intermediate for synthesizing other heterocyclic systems. ekb.eguobaghdad.edu.iq

Reduction: Conversion of the ester to an alcohol, providing another point for functionalization, such as ether or ester linkages.

These potential transformations highlight the molecule's capacity to serve as a foundational building block for more elaborate chemical structures.

Reactive SiteTransformationResulting Functional GroupPotential Application in Synthesis
Ethyl Acetate GroupHydrolysisCarboxylic AcidAmide coupling, further esterification
Ethyl Acetate GroupHydrazinolysisAcetohydrazidePrecursor for pyrazoles, oxadiazoles, triazoles ekb.eguobaghdad.edu.iq
Ethyl Acetate GroupAminolysisAmideLinkage to biomolecules or polymers
Benzoxathiol RingElectrophilic Aromatic SubstitutionSubstituted Benzene (B151609) Ring (e.g., -NO2, -Br)Introduction of electronic modifiers or further reaction handles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. strath.ac.ukbenthamscience.com this compound can serve as a starting material for the synthesis of new, more complex heterocyclic systems. A common and powerful strategy involves converting the ethyl acetate side chain into a more reactive intermediate, such as an acetohydrazide. ekb.eg

This acetohydrazide intermediate is a key building block for a variety of five-membered heterocyclic rings. For instance, reaction with carbon disulfide can lead to the formation of oxadiazole rings, while reactions with isothiocyanates can yield thiadiazole or triazole systems. uobaghdad.edu.iq This approach allows chemists to "grow" new heterocyclic structures from the benzoxathiol core, creating novel molecular frameworks with potentially unique biological or physical properties. The benzothiazole (B30560) nucleus, a related structure, is widely used as a starting material for bioactive compounds due to its reactive sites that allow for functionalization. derpharmachemica.com

Potential in Materials Science: Electronic and Optoelectronic Properties of Benzoxathiol Derivatives

The field of organic electronics leverages π-conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). haramaya.edu.et Heterocyclic compounds, particularly those containing aromatic systems and heteroatoms like sulfur and oxygen, are of great interest due to their tunable electronic properties. haramaya.edu.etnih.gov

Derivatives of the 1,3-benzoxathiol ring system are promising candidates for new organic semiconductor materials. The electronic properties of such molecules are governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). haramaya.edu.et The difference between these levels, known as the HOMO-LUMO gap, determines the material's absorption and emission characteristics and its charge transport capabilities. nih.gov

The properties of benzoxathiol derivatives can be finely tuned by:

Introducing Substituents: Adding electron-donating groups (like -OCH₃ or -N(CH₃)₂) or electron-withdrawing groups (like -CN or -NO₂) to the aromatic ring can raise or lower the HOMO and LUMO energy levels, thereby modifying the energy gap. haramaya.edu.etnih.gov This is a fundamental strategy for controlling the color of emission in OLEDs or optimizing the absorption spectrum in solar cells. haramaya.edu.et

Extending Conjugation: Creating larger, more complex molecules by linking the benzoxathiol core to other aromatic or vinylic systems can lead to a smaller HOMO-LUMO gap. This typically results in the absorption and emission of lower-energy light (a shift towards red). haramaya.edu.etrsc.org

Theoretical studies using Density Functional Theory (DFT) on related heterocyclic systems like benzothiazoles and benzoxazoles have shown that such modifications significantly impact their optoelectronic properties, making them suitable for various applications. haramaya.edu.etnih.gov The benzoxathiol core provides a robust scaffold upon which these principles of molecular engineering can be applied to create next-generation materials for electronic devices.

Modification to Benzoxathiol CoreEffect on Electronic StructurePotential Optoelectronic Application
Addition of Electron-Donating Group (e.g., -N(CH₃)₂)Raises HOMO/LUMO levels, can narrow the energy gap nih.govTuning emission color in OLEDs haramaya.edu.et
Addition of Electron-Withdrawing Group (e.g., -CN)Lowers HOMO/LUMO levels, narrows the energy gap haramaya.edu.etnih.govElectron transport materials, red-shifted emitters haramaya.edu.et
Extension of π-Conjugation (e.g., linking to other rings)Decreases HOMO-LUMO energy gapLow band-gap materials for OPVs or near-infrared emitters rsc.org

Development of Chemical Probes and Molecular Tools for Fundamental Research

Chemical probes are molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. These tools often consist of several key components: a targeting moiety that recognizes the biological target, a reporter group (like a fluorophore) that signals the interaction, and a linker connecting them. mdpi.com

This compound provides a valuable scaffold for the design of such probes. The benzoxathiol core can be functionalized to act as the targeting element or as part of the reporter system. For instance, related benzothiazole structures are the basis for dyes like Thioflavin T, which famously exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a crucial tool in Alzheimer's disease research. nih.gov

The ethyl acetate side chain is an ideal attachment point for a linker, which can then be connected to other functional units. mdpi.com For example, the ester could be converted to an amide to attach a peptide sequence for targeting a specific enzyme, or to a fluorophore to report on the probe's location within a cell. The versatility of this scaffold allows for the systematic assembly of multifunctional probes for investigating complex biological questions. ekb.egmdpi.com

Future Directions and Emerging Research Avenues in Ethyl 2h 1,3 Benzoxathiol 2 Yl Acetate Chemistry

Innovations in Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to minimize environmental impact and enhance safety. Future research in the synthesis of Ethyl (2H-1,3-benzoxathiol-2-yl)acetate will likely focus on the adoption of sustainable practices. This includes the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient techniques.

Methodologies such as microwave-assisted and ultrasound-mediated synthesis, which have shown success in the synthesis of related benzothiazole (B30560) derivatives, are expected to be explored. derpharmachemica.com These techniques can significantly reduce reaction times and energy consumption. Furthermore, a focus on atom economy, which maximizes the incorporation of reactant atoms into the final product, will be crucial in designing more efficient synthetic pathways. derpharmachemica.com The exploration of solvent-free reaction conditions is another promising avenue, as demonstrated in the green synthesis of benzoxazoles and benzothiazoles. nih.govbohrium.com

Table 1: Comparison of Green Chemistry Methodologies

Methodology Advantages Potential Application for this compound Synthesis
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields. Accelerated cyclization and condensation steps.
Ultrasound-Mediated Synthesis Enhanced reaction rates, improved mass transfer, often milder conditions. Efficient formation of the benzoxathiole ring.
Solvent-Free Reactions Reduced waste, simplified work-up, lower environmental impact. Condensation reactions for the synthesis of the core structure.
Catalytic Methods High efficiency, selectivity, and recyclability of catalysts. Use of solid acid or base catalysts to replace corrosive reagents.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Understanding the inherent reactivity of the 2H-1,3-benzoxathiol-2-yl scaffold is essential for unlocking its full potential. Future research will likely investigate novel reactivity patterns, moving beyond established transformations. This could involve exploring the reactivity of the methylene (B1212753) group in the acetate (B1210297) side chain for further functionalization or investigating cycloaddition reactions involving the heterocyclic ring.

The development of novel catalytic transformations will be a key focus. This includes the use of transition metal catalysts for cross-coupling reactions to introduce diverse substituents onto the benzoxathiole ring. For instance, palladium-catalyzed reactions have been effectively used for the functionalization of related indole (B1671886) scaffolds. mdpi.com Furthermore, organocatalysis could offer a metal-free alternative for asymmetric synthesis, leading to chiral derivatives of this compound with potentially unique biological activities. The reactivity of similar nitro-substituted benzofuroxans in Diels-Alder reactions suggests that the benzoxathiole ring may also participate in interesting cycloaddition chemistry. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules. researchgate.netnih.gov These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. researchgate.netnih.gov For the synthesis of this compound and its derivatives, flow chemistry can enable the rapid optimization of reaction conditions and facilitate scalable production. nih.govcam.ac.ukpolimi.it

Automated synthesis platforms, which combine robotics with chemical synthesis, can accelerate the discovery of new derivatives by enabling the rapid synthesis of compound libraries. merckmillipore.comresearchgate.netresearchgate.netnih.gov These platforms can perform a wide range of reactions, from N-heterocycle formation to Suzuki couplings, in a fully automated fashion. merckmillipore.com The use of pre-filled reagent cartridges can further simplify the synthetic process, making it accessible to a broader range of researchers. youtube.com

Table 2: Advantages of Flow Chemistry and Automated Synthesis

Technology Key Advantages Relevance to this compound Chemistry
Flow Chemistry Precise control of temperature, pressure, and reaction time; improved safety; enhanced scalability. researchgate.netnih.gov Optimization of multi-step syntheses and safer handling of reactive intermediates. nih.govcam.ac.uk
Automated Synthesis High-throughput screening of reaction conditions; rapid library synthesis; increased reproducibility. merckmillipore.comnih.gov Accelerated discovery of new derivatives with tailored properties.

Advanced Computational Approaches for De Novo Design and Property Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. mdpi.com Advanced computational approaches will play a significant role in the future of this compound chemistry. Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights that can guide synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in predicting the biological activity and physicochemical properties of novel derivatives. nih.govnih.govimist.mamdpi.commdpi.com By correlating structural features with observed activities, QSAR models can guide the design of more potent and selective compounds. Furthermore, de novo design algorithms, which generate novel molecular structures based on a set of desired properties, can be used to explore a vast chemical space and identify promising new derivatives of this compound. nih.govresearchgate.netrsc.orgnih.gov Molecular docking studies can further elucidate the binding modes of these compounds with biological targets. nih.govnih.gov

Expanding the Scope of Derivatization for Tailored Chemical Applications

The functionalization of the this compound scaffold is key to tailoring its properties for specific applications. Future research will focus on expanding the scope of derivatization to create a diverse range of analogues. This can be achieved through modifications at several positions, including the aromatic ring, the acetate side chain, and the heterocyclic core itself.

For example, the introduction of various functional groups onto the benzene (B151609) ring can modulate the electronic properties and biological activity of the molecule. mdpi.com The ester group of the acetate side chain can be converted into other functional groups, such as amides or hydrazides, to explore new chemical space and potential biological interactions. researchgate.net The synthesis of novel benzoxazole (B165842) derivatives with diverse substituents has demonstrated the potential for creating compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Similarly, the functionalization of related benzosiloxaboroles has led to the discovery of promising antibacterial agents. nih.govrsc.org

Table 3: Potential Derivatization Strategies and Applications

Derivatization Site Potential Modifications Targeted Applications
Aromatic Ring Introduction of electron-donating or -withdrawing groups, halogens, or heterocyclic moieties. Modulation of biological activity, tuning of electronic properties for materials science.
Acetate Side Chain Conversion to amides, hydrazides, carboxylic acids, or alcohols. Development of prodrugs, creation of new pharmacophores. researchgate.net
Heterocyclic Core Introduction of substituents at the 2-position, ring-opening reactions. Exploration of novel reactivity, synthesis of structurally diverse scaffolds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (2H-1,3-benzoxathiol-2-yl)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodology: The compound can be synthesized via Knoevenagel condensation between ethyl acetoacetate derivatives and aromatic aldehydes, followed by cyclization. For example, analogous syntheses of benzoxathiol derivatives involve refluxing with catalysts like piperidine in ethanol . Optimization includes adjusting molar ratios, solvent polarity, and temperature gradients. Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating isomers .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology:

  • NMR : 1^1H and 13^{13}C NMR to identify ester carbonyl (δ\delta ~170 ppm), benzoxathiol protons (δ\delta 6.5–8.0 ppm), and ethyl group splitting patterns .
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretch) and 1250–1050 cm1^{-1} (C-O ester).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodology: Single-crystal X-ray diffraction using SHELXL for refinement. Parameters like bond angles, torsion angles, and anisotropic displacement ellipsoids validate the benzoxathiol ring conformation and ester linkage . Tools like WinGX/ORTEP aid in visualizing thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. What computational methods are used to analyze the electronic effects of sulfur in the benzoxathiol ring?

  • Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Comparative studies with oxygen/sulfur analogs reveal enhanced electron-withdrawing effects due to sulfur’s polarizability .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

  • Methodology:

  • Acidic Hydrolysis : Ester cleavage to carboxylic acid and ethanol, monitored by 1^1H NMR tracking ethyl group disappearance.
  • Nucleophilic Attack : Thiolate or alkoxide nucleophiles target the carbonyl or sulfur centers. Kinetic studies (e.g., UV-Vis spectroscopy) quantify reaction rates .
  • Stability : Thermogravimetric analysis (TGA) assesses decomposition thresholds (~200–250°C) .

Q. What strategies address contradictions in crystallographic refinement (e.g., disorder or twinning)?

  • Methodology: Use SHELXL’s TWIN and BASF commands to model twinned data. For disorder, split-atom refinement with occupancy factors. Validation tools like PLATON check for missed symmetry or solvent masking .

Q. How can conformational dynamics of the benzoxathiol ring be quantified?

  • Methodology: Cremer-Pople puckering parameters calculate ring non-planarity. X-ray data combined with molecular dynamics simulations (e.g., AMBER) model ring flexibility and pseudorotation pathways .

Q. What in vitro assays evaluate the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodology:

  • Enzyme Inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., cyclooxygenase) via spectrophotometric assays.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, validated by mutagenesis studies .

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